molecular formula C12H9ClF3N3O B10903110 N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide

N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B10903110
M. Wt: 303.67 g/mol
InChI Key: NAPBSKAJVMDXQL-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2-chlorophenyl group and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-chlorophenyl group and the trifluoromethyl group can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., temperature, solvent).

    Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., iron(III) chloride) are employed for substitution reactions.

Major Products:

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and other biological processes.

Comparison with Similar Compounds

    N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.

    N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness: N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the 2-chlorophenyl group contributes to its potential biological activities.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C12H9ClF3N3O

Molecular Weight

303.67 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C12H9ClF3N3O/c1-7(20)17-11-6-10(12(14,15)16)18-19(11)9-5-3-2-4-8(9)13/h2-6H,1H3,(H,17,20)

InChI Key

NAPBSKAJVMDXQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=CC=CC=C2Cl)C(F)(F)F

Origin of Product

United States

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